![molecular formula C16H17NOS B4973556 2-(benzylthio)-N-phenylpropanamide](/img/structure/B4973556.png)
2-(benzylthio)-N-phenylpropanamide
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Description
2-(Benzylthio)-N-phenylpropanamide is a compound that has garnered interest due to its structural and functional properties, which make it relevant in various fields of chemical research. This analysis delves into the synthesis methods, molecular structure, and both physical and chemical properties of the compound, derived from current scientific literature.
Synthesis Analysis
The synthesis of compounds similar to 2-(benzylthio)-N-phenylpropanamide often involves palladium-catalyzed reactions, utilizing directing groups to achieve selective arylation. For example, palladium-catalyzed, selective monoarylation of ortho-C-H bonds of various benzamides with aryl/heteroaryl iodides has been realized using N-(2-aminophenyl)acetamide as a novel directing group, showcasing a method that could potentially be adapted for the synthesis of 2-(benzylthio)-N-phenylpropanamide (Reddy et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis can be achieved through various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. These methods provide insights into the optimized geometrical structure, harmonic vibrational frequencies, chemical shifts, and electronic properties of compounds. For instance, the study on a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, utilized X-ray diffraction, IR, NMR, and UV-Vis spectra, alongside DFT calculations, to elucidate its molecular structure and properties (Demir et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-Benzylsulfanyl-N-phenylpropanamide is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
It is known that the compound interacts with its target, leading to changes in the protein’s function .
Pharmacokinetics
Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
properties
IUPAC Name |
2-benzylsulfanyl-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-13(19-12-14-8-4-2-5-9-14)16(18)17-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKQPHKMDSKKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)SCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330018 |
Source
|
Record name | 2-benzylsulfanyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642175 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-benzylsulfanyl-N-phenylpropanamide | |
CAS RN |
333453-59-1 |
Source
|
Record name | 2-benzylsulfanyl-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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